2-methylbutane-2-sulfonamide
Description
Properties
CAS No. |
1824027-86-2 |
|---|---|
Molecular Formula |
C5H13NO2S |
Molecular Weight |
151.2 |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Methylbutane 2 Sulfonamide and Its Analogues
Classical and Modern Strategies for Sulfonamide Bond Formation
The construction of the S-N bond in sulfonamides is a cornerstone of organic synthesis. Methodologies range from the century-old reaction of sulfonyl chlorides with amines to sophisticated oxidation-based strategies that offer alternative and often milder reaction pathways.
The most prevalent and widely adopted method for synthesizing sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine. rsc.orglibretexts.org For the synthesis of 2-methylbutane-2-sulfonamide, this would involve reacting 2-methylbutane-2-sulfonyl chloride with ammonia (B1221849) or a primary/secondary amine. This reaction is valued for its reliability and broad substrate scope. sigmaaldrich.com
The generally accepted mechanism proceeds through a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. This addition is followed by the elimination of a chloride ion, forming a protonated sulfonamide intermediate. A base is typically required to neutralize the generated hydrochloric acid (HCl), driving the reaction to completion. rsc.org Studies suggest a concerted SN2-type mechanism, where bond formation is often ahead of bond breaking. researchgate.net The reaction is compatible with a wide variety of primary and secondary amines, although primary amines tend to react more rapidly than secondary amines due to their higher nucleophilicity. rsc.org
The efficiency of sulfonamide synthesis is highly dependent on the chosen reaction conditions, particularly the solvent. Aprotic solvents are commonly used. rsc.org The selection of an appropriate solvent can significantly influence reaction rates and yields. For instance, in a study optimizing the synthesis of various sulfonamides, acetonitrile (B52724) (CH₃CN) was found to provide superior yields compared to other solvents like ethyl acetate (B1210297), dichloromethane (B109758) (DCM), or toluene. nih.gov The use of deep eutectic solvents (DESs), such as a mixture of choline (B1196258) chloride and glycerol (B35011), has also been reported as an environmentally friendly and efficient medium for this transformation, allowing reactions to proceed smoothly at room temperature. uniba.it
Microwave irradiation has emerged as a modern technique to accelerate the reaction. It not only heats the system rapidly but also appears to activate the sulfonyl chloride, making the sulfonyl group more susceptible to nucleophilic attack by the amine, leading to significantly reduced reaction times from hours to minutes. rsc.org
Table 1: Effect of Solvent on Sulfonamide Synthesis Yield
This table is based on a model reaction of p-toluenesulfinate with n-propylamine, demonstrating general solvent effects applicable to sulfonamide synthesis. nih.gov
| Entry | Solvent | Yield (%) |
| 1 | Ethyl Acetate (EtOAc) | 20 |
| 2 | Dichloromethane (DCM) | 35 |
| 3 | 1,2-Dichloroethane (DCE) | 41 |
| 4 | Tetrahydrofuran (THF) | 65 |
| 5 | Toluene | 25 |
| 6 | Acetonitrile (CH₃CN) | 85 |
A base is almost always necessary in the reaction between sulfonyl chlorides and amines to neutralize the HCl byproduct. rsc.org The choice of base can be crucial. Common choices include tertiary amines like triethylamine (B128534) (Et₃N) or pyridine. In some cases, the amine reactant itself, if used in excess, can serve as the base.
Recent methodologies have explored the use of various additives to mediate or catalyze the reaction. In one efficient protocol for preparing sulfonamides from sodium sulfinates and amines, ammonium (B1175870) iodide (NH₄I) was identified as a highly effective additive, significantly outperforming other options like ammonium chloride or potassium iodide. nih.gov The optimal conditions involved using a stoichiometric amount of the NH₄I additive. nih.gov In the context of deep eutectic solvents, the basic nature of the solvent components (e.g., the urea (B33335) or glycerol in choline chloride-based DESs) can sometimes suffice, obviating the need for an external base. However, the addition of a base like Et₃N should be evaluated on a case-by-case basis, as it can sometimes lead to side reactions. uniba.it
To circumvent the use of often unstable or hazardous sulfonyl chlorides, alternative methods have been developed that form the sulfonamide bond by oxidizing sulfur precursors in lower oxidation states, such as sulfenamides and sulfinamides. tandfonline.comacs.org These routes offer a valuable strategic alternative for synthesizing complex molecules.
Sulfenamides (R-S-NR'₂) can be oxidized to the corresponding sulfonamides (R-SO₂-NR'₂). This transformation requires an oxidizing agent capable of forming two S=O bonds. Peracids, such as meta-chloroperoxybenzoic acid (m-CPBA) and peracetic acid, have been successfully employed for this purpose. tandfonline.com An electrochemical approach has also been demonstrated, where the oxidative coupling of thiols and amines proceeds through a sulfenamide (B3320178) intermediate, which is subsequently oxidized in situ to the final sulfonamide. nih.govacs.org This electrochemical method is driven solely by electricity and avoids the need for chemical oxidants. acs.org The mechanism involves two consecutive oxidation steps of the sulfenamide to form the sulfonamide, passing through a sulfinamide intermediate. nih.govacs.org
Sulfinamides (R-S(O)-NR'₂), which represent an intermediate oxidation state between sulfenamides and sulfonamides, are versatile precursors. acs.org They can be readily oxidized to the corresponding sulfonamides. organic-chemistry.org This strategy is particularly useful as sulfinamides can be synthesized from various starting materials, including thiols and sulfinates, thus providing a modular entry to sulfonamides. acs.orgnih.gov The oxidation of a sulfinamide to a sulfonamide is a key step in several one-pot procedures that start from thiols. nih.gov For example, a proposed mechanism for the direct synthesis of sulfonamides from thiols and ammonia involves the initial formation of a sulfinamide intermediate, which is then oxidized by an agent like tert-butyl hydroperoxide (tBuOOH) to furnish the final sulfonamide product. nih.gov This approach avoids the isolation of the sulfonyl chloride and offers a pathway with high atom economy. rsc.org
Metal-Catalyzed Sulfonamidation Reactions for C-S and N-S Bond Formation
Transition metal catalysis has emerged as a powerful tool for the construction of carbon-sulfur (C-S) and nitrogen-sulfur (N-S) bonds, offering milder reaction conditions and broader functional group tolerance compared to traditional methods. These approaches are particularly valuable for the synthesis of sterically hindered sulfonamides like this compound.
Palladium-Catalyzed Cross-Coupling Methodologies
Palladium catalysts are highly effective in forging C-S and N-S bonds, enabling the convergent synthesis of complex sulfonamides. While direct palladium-catalyzed coupling to form a tertiary alkyl-sulfonyl bond is challenging, related methodologies for constructing analogous structures are well-documented.
A notable palladium-catalyzed method involves the preparation of arylsulfonamides from arylboronic acids and a sulfonyl chloride equivalent. nih.gov This Suzuki-Miyaura-type cross-coupling reaction demonstrates significant functional group tolerance and proceeds under mild conditions. nih.gov The in situ derivatization of the resulting sulfonyl chloride intermediates with amines provides a versatile route to a wide array of sulfonamides. nih.gov Although this specific method focuses on aryl-sulfonyl bond formation, the principles can be adapted for the synthesis of alkylsulfonamide analogues.
Another relevant palladium-catalyzed transformation is the N-tert-prenylation of indoles, which successfully introduces a tertiary alkyl group onto a nitrogen atom. nih.gov This reaction proceeds in high yields with good selectivity for the tertiary alkyl product over the corresponding primary isomer. nih.gov The success of this methodology in overcoming steric hindrance highlights the potential for developing similar palladium-catalyzed approaches for the N-alkylation of sulfonamides with bulky alkyl groups.
Furthermore, palladium catalysis has been instrumental in the enantioselective synthesis of N-C axially chiral sulfonamides. mdpi.comelsevierpure.com The use of a chiral palladium catalyst, such as one derived from a Trost ligand, can induce high enantioselectivity in the N-allylation of sulfonamides bearing a sterically demanding substituent on the nitrogen atom. mdpi.comelsevierpure.com This demonstrates the capability of palladium catalysis to control stereochemistry in sterically congested environments, a crucial aspect for the synthesis of chiral analogues of this compound.
Table 1: Examples of Palladium-Catalyzed Reactions for Sulfonamide Synthesis and Analogues
| Catalyst/Ligand | Reactants | Product Type | Key Features |
| Pd(OAc)₂ / tert-BuBrettPhos | Arylboronic acid, Phenyl chlorosulfate, Amine | Arylsulfonamide | Mild conditions, good functional group tolerance, in situ derivatization. nih.gov |
| Palladium catalyst | Indole, Prenyl halide | N-tert-prenylindole | High yield, good selectivity for tertiary alkylation. nih.gov |
| (allyl-Pd-Cl)₂ / (S,S)-Trost ligand | N-(2-tert-butylphenyl)sulfonamide, Allyl acetate | N-C axially chiral sulfonamide | High enantioselectivity (up to 95% ee). elsevierpure.com |
Other Transition Metal Systems for Sulfonamide Synthesis
Beyond palladium, other transition metals such as rhodium and copper have proven effective in catalyzing the formation of sulfonamides and related sulfur-containing compounds.
Rhodium catalysts have been successfully employed in the C-H activation and annulation of N-benzoylsulfonamides with olefins to generate isoindolinones. nih.gov This transformation showcases the ability of rhodium to functionalize C-H bonds under the direction of a sulfonamide-containing group, offering a pathway to complex heterocyclic structures. nih.gov Rhodium catalysis is also utilized in the divergent arylation of alkenylsulfonium salts, demonstrating its versatility in forming C-C bonds adjacent to a sulfur atom. nih.gov
Copper catalysis is a cost-effective and efficient alternative for C-S and N-S bond formation. Copper-catalyzed N-alkylation of NH-sulfoximines with alkyl diacyl peroxides under visible light provides a mild method for introducing alkyl groups onto a sulfur-containing nitrogen atom. researchgate.net Additionally, copper-catalyzed perfluoroalkylthiolation of alkynes with perfluoroalkanesulfenamides proceeds under very mild, base-free conditions, highlighting the utility of copper in forming C-S bonds with specialized reagents. nih.gov The development of copper-catalyzed methods for the enantioselective synthesis of axially chiral biaryl sulfenamides further underscores the potential of this metal in asymmetric catalysis. chemrxiv.org
Table 2: Application of Other Transition Metals in Sulfonamide Analogue Synthesis
| Metal Catalyst | Reaction Type | Reactants | Product Type | Key Features |
| [{RhCl₂Cp*}₂] | C-H Olefination/Annulation | N-Benzoylsulfonamide, Olefin | Isoindolinone | Broad substrate scope, C-H activation. nih.gov |
| Rhodium(I)/Diene ligand | Regiodivergent Arylation | Alkenylthianthrenium salt, Arylboroxine | Terminal/Internal alkene | Ligand-controlled regioselectivity. nih.gov |
| Copper(I) salt | N-Alkylation | NH-Sulfoximine, Alkyl diacyl peroxide | N-Alkylsulfoximine | Visible light-mediated, good functional group tolerance. researchgate.net |
| Copper catalyst | Perfluoroalkylthiolation | Alkyne, Perfluoroalkanesulfenamide | Perfluoroalkylthiolated alkene | Mild, base-free conditions. nih.gov |
| Copper/Chiral cobalt anion | Sulfur-Arylation/Dealkylation | Cyclic diaryliodonium, Sulfenamide | Axially chiral biaryl sulfenamide | One-pot synthesis, high enantioselectivity. chemrxiv.org |
Stereoselective Synthesis of Chiral this compound Derivatives
The creation of chiral sulfonamides is of significant interest due to their potential applications in medicinal chemistry and as chiral ligands in asymmetric catalysis. The stereoselective synthesis of derivatives of this compound can be achieved through the use of chiral auxiliaries or enantioselective catalytic methods.
Application of Chiral Auxiliaries in Alkylsulfonamide Synthesis
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikiwand.com This strategy is particularly effective for the synthesis of chiral amines and their derivatives.
A prominent example is the use of Ellman's chiral tert-butanesulfinamide reagent. osi.lv This commercially available chiral auxiliary, which is itself a tertiary alkylsulfinamide, is widely used for the asymmetric synthesis of chiral amines with high diastereoselectivity. osi.lvnih.gov The tert-butanesulfinyl group is readily attached to an amine or imine and directs subsequent nucleophilic additions or reductions before being easily cleaved under mild acidic conditions to reveal the chiral amine product. nih.gov This methodology could be conceptually extended to the synthesis of chiral sulfonamides by using a chiral sulfonamide auxiliary or by synthesizing a chiral amine via the Ellman method and subsequently sulfonating it.
Other common chiral auxiliaries, such as oxazolidinones and camphor-based derivatives, have also been extensively used in asymmetric synthesis to control the formation of stereocenters. numberanalytics.comsigmaaldrich.com These auxiliaries can be attached to a substrate to direct alkylation, aldol (B89426), or other bond-forming reactions with high stereocontrol. numberanalytics.com
Enantioselective Catalytic Approaches to Sulfonamide Scaffolds
Enantioselective catalysis offers a more atom-economical approach to chiral molecules by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product.
The enantioselective synthesis of chiral sulfides has been achieved through the catalytic electrophilic azidothiolation and oxythiolation of N-allyl sulfonamides. researchgate.netelsevierpure.com Using a chiral bifunctional selenide (B1212193) catalyst, a variety of chiral vicinal azido (B1232118) and oxy sulfides can be obtained in good yields with high enantioselectivities. researchgate.net This demonstrates the potential for catalytically inducing chirality in molecules containing a sulfonamide moiety.
Furthermore, the enantioselective synthesis of chiral sulfonimidoyl fluorides has been developed, providing access to valuable chiral building blocks. nih.gov This method involves a one-pot tandem reaction sequence starting from readily available sulfenamides and proceeds with high enantiomeric excess. nih.gov The resulting chiral sulfonimidoyl fluorides can be further derivatized, showcasing the utility of this approach in creating diverse chiral sulfur(VI) compounds. nih.gov These catalytic strategies provide a foundation for the development of methods to directly synthesize chiral this compound derivatives.
Green Chemistry and Sustainable Synthesis of this compound
The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. These principles are increasingly being applied to the synthesis of sulfonamides.
One sustainable approach is the use of flow chemistry. A rapid and eco-friendly synthesis of a sulfonamide library has been demonstrated using a meso-reactor apparatus. nih.govresearchgate.net This method allows for efficient and scalable production with minimized waste and the use of greener media. nih.gov The products are often obtained in high purity, reducing the need for extensive purification steps. nih.govresearchgate.net
Another key aspect of green sulfonamide synthesis is the use of environmentally benign solvents and reaction conditions. An efficient method for preparing sulfonamides from sodium sulfinates and amines has been developed using ammonium iodide as a mediator, providing a metal-free and environmentally friendly alternative. nih.gov This reaction tolerates a wide range of functional groups and proceeds under mild conditions. nih.gov The development of synthetic routes that utilize water as a solvent or proceed under solvent-free conditions further enhances the sustainability of sulfonamide production.
The pursuit of sustainable synthesis also involves designing reactions that are more atom-economical. For instance, C-H amination reactions that avoid the need for pre-functionalized starting materials represent a more efficient approach to arylamine synthesis, which can be precursors to certain sulfonamides. acs.org By integrating these green chemistry principles, the synthesis of this compound and its analogues can be made more sustainable and environmentally responsible.
Solvent-Free and Aqueous Medium Reactions
The use of organic solvents in chemical synthesis contributes significantly to chemical waste and environmental pollution. Consequently, developing solvent-free reactions or employing environmentally benign solvents like water are primary goals in modern synthetic chemistry.
Detailed Research Findings:
The synthesis of sulfonamides in aqueous media has been shown to be a viable and effective strategy. For instance, the reaction of sulfonyl chlorides with amines can be conducted in water, often facilitated by a simple base like sodium acetate. One established protocol involves dissolving sodium acetate in water, followed by the addition of the respective sulfonyl chloride and an amine, such as 2-aminothiazole (B372263). nih.gov The mixture is heated, and the product often precipitates from the reaction mixture as a solid, which can be easily isolated by filtration. nih.gov This method circumvents the need for volatile and often toxic organic solvents.
Another approach involves the use of rutile (a natural form of TiO₂) as a recyclable catalyst for the synthesis of sulfonylamidonitriles in water. sci-hub.se In this three-component reaction, an aldehyde, a sulfonamide derivative, and sodium cyanide react in an aqueous medium to produce the target compound in good to excellent yields. sci-hub.se The use of water as the solvent is crucial for the efficiency and green profile of this reaction.
Solvent-free conditions have also been successfully applied in the synthesis of sulfonamide precursors and analogues. For example, substituted Hantzsch thiazole (B1198619) derivatives have been synthesized under solvent-free conditions, highlighting the potential for eliminating solvents entirely from certain synthetic steps. nih.gov
| Reaction Type | Reactants | Solvent/Conditions | Catalyst/Promoter | Product Type | Reference |
| N-Sulfonylation | 2-Aminothiazole, Sulfonyl chloride | Water | Sodium Acetate | N-Sulfonamide | nih.gov |
| Strecker Reaction | Aldehyde, Sulfonamide, NaCN | Water | Rutile (TiO₂) | Sulfonylamidonitrile | sci-hub.se |
| Cyclization | --- | Solvent-Free | --- | Hantzsch Thiazole Derivative | nih.gov |
Heterogeneous Catalysis and Catalyst Recyclability
Detailed Research Findings:
Magnetic nanocatalysts represent a cutting-edge approach in the synthesis of sulfonamides. nih.gov These catalysts are typically composed of metal complexes or metal oxides supported on magnetic nanoparticles, such as iron oxide (Fe₃O₄). researchgate.net Their key advantage is the ability to be easily recovered from the reaction mixture using an external magnet, a process known as magnetic separation. nih.govresearchgate.net This allows for multiple cycles of reuse without significant loss of catalytic activity, aligning perfectly with the principles of green chemistry. nih.gov
For example, copper(II) bromide immobilized on modified magnetic nanoparticles ([Fe₃O₄@dopamine-PO-CuBr₂]) has been effectively used as a reusable catalyst for preparing N-aryl sulfonamide derivatives. researchgate.net Similarly, cadmium ferrite (B1171679) (CdFe₂O₄) nanocatalysts have also been employed in the synthesis of N-aryl sulfonamides. researchgate.net These magnetic catalysts are valued for their high surface area and strong redox activity, which contribute to their effectiveness in promoting chemical transformations. researchgate.net
Beyond magnetic materials, other inorganic solids have proven to be effective and recyclable heterogeneous catalysts. As mentioned previously, rutile (TiO₂) has been used to promote the synthesis of sulfonylamidonitriles in water, and its solid nature allows for recovery and reuse. sci-hub.se The development of such robust catalysts is a testament to the progress in creating more environmentally friendly and cost-effective methods for producing vital chemical compounds like sulfonamides. researchgate.net
| Catalyst System | Catalyst Type | Key Feature | Application | Reference |
| [Fe₃O₄@dopamine-PO-CuBr₂] | Magnetic Nanocatalyst | Magnetically recoverable | Synthesis of N-aryl sulfonamides | researchgate.net |
| CdFe₂O₄ | Magnetic Nanocatalyst | Magnetically recoverable | Synthesis of N-aryl sulfonamides | researchgate.net |
| Rutile (TiO₂) | Heterogeneous Solid | Recyclable | Synthesis of sulfonylamidonitriles | sci-hub.se |
| Platinum Nanoparticles | Heterogeneous Nanoparticle | Recyclable | General π-bond activation | nih.gov |
Chemical Reactivity and Transformative Chemistry of 2 Methylbutane 2 Sulfonamide
Intrinsic Reactivity of the Sulfonamide Moiety in 2-Methylbutane-2-sulfonamide
The sulfonamide group is a robust and relatively unreactive functional group. Its stability is a reason why it is found in many pharmaceutical compounds. organicchemistrydata.org However, under specific conditions, it can participate in a variety of chemical transformations.
The sulfonamide group possesses both acidic and basic sites. The nitrogen atom has a lone pair of electrons and can be protonated, while the N-H proton is acidic and can be removed by a base.
The N-H bond in sulfonamides is significantly more acidic than the N-H bond in amides. This increased acidity is due to the strong electron-withdrawing nature of the adjacent sulfonyl group, which stabilizes the resulting conjugate base (the sulfonamidate anion) through resonance. The negative charge is delocalized over the two oxygen atoms and the nitrogen atom.
Due to the acidity of the N-H bond, this compound can be deprotonated by common bases such as alkali metal hydroxides or carbonates to form the corresponding metal sulfonamidate salt. The use of very strong bases, often referred to as superbases, can ensure complete deprotonation, which is often a prerequisite for subsequent reactions like N-alkylation.
The term "α-deprotonation" in the context of this compound refers to the removal of a proton from one of the carbon atoms of the 2-methylbut-2-yl group. The carbon atom directly attached to the sulfur of the sulfonamide group is a quaternary carbon and thus has no protons to be abstracted. Therefore, deprotonation would have to occur at one of the adjacent methyl or methylene (B1212753) groups.
The acidity of these C-H bonds is generally very low, with pKa values typically well above 40, making them very difficult to deprotonate. The electron-withdrawing sulfonyl group does have a slight acidifying effect on these protons, but it is not as pronounced as its effect on the N-H proton. Deprotonation at these positions would require the use of extremely strong bases, such as organolithium reagents (e.g., n-butyllithium) or other superbases, and is not a commonly reported reaction for this specific compound under normal conditions.
The sulfonamide moiety in this compound can act as both a nucleophile and an electrophile, depending on the reaction conditions and the reacting partner.
As a Nucleophile: The deprotonated form of this compound, the sulfonamidate anion, is a potent nucleophile. The nitrogen atom, bearing a negative charge, can readily attack electrophilic centers. This is the basis for derivatization reactions such as N-alkylation and N-acylation. The neutral sulfonamide is a much weaker nucleophile.
As an Electrophile: The sulfur atom of the sulfonamide group is electron-deficient due to the presence of the two electronegative oxygen atoms and the nitrogen atom. This makes it susceptible to attack by strong nucleophiles. However, the N-H group is generally not a good leaving group. To enhance the electrophilicity of the sulfur atom and facilitate nucleophilic attack, the nitrogen atom can be derivatized with an electron-withdrawing group, or the reaction can be promoted by a catalyst. For example, conversion of the sulfonamide to a sulfonyl chloride would create a highly electrophilic center at the sulfur atom.
Acid-Base Properties and Protonation/Deprotonation Equilibria
Derivatization Strategies for this compound
The most common derivatization strategies for sulfonamides involve reactions at the nitrogen atom.
N-Alkylation: N-alkylation of this compound involves the reaction of its conjugate base with an alkylating agent, such as an alkyl halide or a trichloroacetimidate. The reaction typically proceeds via an SN2 mechanism. The sulfonamide is first deprotonated with a suitable base to form the nucleophilic sulfonamidate anion, which then displaces the leaving group on the alkylating agent.
A study on the manganese-catalyzed N-alkylation of sulfonamides demonstrated the successful alkylation of tert-butylsulfonamide (B1227323), a close analog of this compound, with various alcohols. acs.org This "borrowing hydrogen" methodology provides an efficient and atom-economical route to N-alkylated sulfonamides.
| Reactant 1 | Reactant 2 | Catalyst | Base | Product | Yield |
| tert-Butylsulfonamide | Benzyl alcohol | Mn(I) PNP pincer complex | K₂CO₃ | N-Benzyl-2-methylpropane-2-sulfonamide | 95% |
| tert-Butylsulfonamide | 4-Methoxybenzyl alcohol | Mn(I) PNP pincer complex | K₂CO₃ | N-(4-Methoxybenzyl)-2-methylpropane-2-sulfonamide | 91% |
| tert-Butylsulfonamide | 1-Butanol | Mn(I) PNP pincer complex | K₂CO₃ | N-Butyl-2-methylpropane-2-sulfonamide | 82% |
| Data adapted from a study on manganese-catalyzed N-alkylation of sulfonamides. acs.org |
N-Acylation: N-acylation of this compound can be achieved by reacting it with an acylating agent, such as an acyl chloride or an acid anhydride, typically in the presence of a base to neutralize the liberated acid. The reaction results in the formation of an N-acylsulfonamide. Research on the acylation of tert-butanesulfinamide has shown that the nitrogen atom can be readily acylated, suggesting that the analogous reaction with this compound would also be feasible. nih.gov
| Sulfonamide | Acylating Agent | Base | Product |
| This compound | Acetyl chloride | Pyridine | N-Acetyl-2-methylbutane-2-sulfonamide |
| This compound | Benzoyl chloride | Triethylamine (B128534) | N-Benzoyl-2-methylbutane-2-sulfonamide |
| This compound | Acetic anhydride | DMAP | N-Acetyl-2-methylbutane-2-sulfonamide |
| Representative N-acylation reactions based on general reactivity principles. |
Cleavage and Modification of the Sulfonamide Linkage
The sulfonamide bond (S-N) is known for its high stability, often requiring harsh conditions for cleavage. However, various reductive and, to a lesser extent, hydrolytic methods have been developed to modify or break this linkage.
Reductive Cleavage Protocols and Mechanism
Reductive cleavage offers a milder alternative to harsh acidic or basic hydrolysis for the removal of a sulfonyl group. These methods are crucial in synthetic chemistry where the sulfonamide may be used as a protecting group for amines.
Common reductive cleavage methods applicable to secondary sulfonamides, such as this compound, often involve dissolving metal reductions or the use of hydride reagents. One established method involves the use of sodium in liquid ammonia (B1221849) or sodium naphthalenide. More contemporary methods utilize samarium(II) iodide (SmI2) or photochemical approaches.
A notable metal-free approach involves a photoactivated neutral organic super electron donor that can cleave arenesulfonamides at room temperature. nih.gov The mechanism proceeds through the transfer of an electron to the arenesulfonyl group, leading to the formation of a radical anion. This intermediate then fragments to release the amine and a sulfinate anion.
Table 2: General Conditions for Reductive Cleavage of Sulfonamides
| Reagent/Method | Conditions | Comments |
| Sodium in liquid ammonia | -78 °C | Classical, but requires specialized equipment. |
| Sodium naphthalenide | THF, room temperature | Strong reducing agent. |
| Samarium(II) iodide (SmI2) | THF, HMPA, room temperature | Mild and effective for a range of sulfonamides. |
| Photocatalysis with thioureas | Light irradiation, reducing agent | Metal-free and occurs under mild conditions. researchgate.net |
The general mechanism for the reductive cleavage of a sulfonamide (R-SO₂-NH-R') can be summarized as follows:
Electron Transfer: A reducing agent donates an electron to the sulfonamide, typically to the aromatic ring if present, or to the sulfonyl group, forming a radical anion.
N-S Bond Cleavage: The radical anion undergoes fragmentation, leading to the cleavage of the nitrogen-sulfur bond. This results in the formation of a sulfinate anion (RSO₂⁻) and an aminyl radical (•NHR').
Protonation/Further Reduction: The aminyl radical is then protonated by a proton source in the reaction mixture to yield the free amine (H₂NR'). The sulfinate anion is also protonated upon workup.
Hydrolytic Stability and Degradation Pathways
Sulfonamides are generally characterized by their high resistance to hydrolysis. This stability is a key reason for their use in pharmaceuticals and as protecting groups. The hydrolytic stability is, however, pH-dependent.
Studies on various sulfonamides have shown that they are generally more stable under neutral and alkaline conditions compared to acidic conditions. researchgate.net The rate of hydrolysis tends to increase with increasing temperature. For many sulfonamides, the half-life under typical environmental pH and temperature conditions can be over a year, indicating significant stability. researchgate.net
The degradation of sulfonamides under hydrolytic conditions can proceed through different pathways. One common pathway involves the cleavage of the sulfur-nitrogen (S-N) bond, which would yield the corresponding amine (in this case, 2-methylbutan-2-amine) and the sulfonic acid. Another potential degradation pathway involves the cleavage of the sulfur-carbon (S-C) bond, although this is generally less common for alkylsulfonamides.
The specific degradation pathways and kinetics for this compound are not extensively documented, but can be inferred from the behavior of other alkylsulfonamides. The bulky tert-amyl group may sterically hinder the approach of water or hydronium/hydroxide ions to the sulfonyl sulfur, potentially increasing its hydrolytic stability compared to less hindered sulfonamides.
Thermal degradation of related polymers containing sulfonamide groups indicates that degradation often initiates at the side groups. For copolymers containing 2-acrylamido-2-methylpropanesulfonic acid, thermal degradation involves changes in the side groups. nih.gov While not directly comparable, this suggests that the alkyl and sulfonyl moieties of this compound could be susceptible to thermal decomposition.
Table 3: General Hydrolytic Stability of Sulfonamides
| pH Condition | General Stability | Primary Cleavage Point |
| Acidic (pH < 4) | Less Stable | Sulfur-Nitrogen (S-N) bond |
| Neutral (pH ~7) | Generally Stable | Slow S-N bond cleavage |
| Alkaline (pH > 9) | Generally Stable | Slow S-N bond cleavage |
Spectroscopic and Crystallographic Data for this compound Not Publicly Available
A thorough investigation of scientific databases and public domain sources reveals a lack of specific experimental data for the advanced spectroscopic and crystallographic characterization of the chemical compound this compound, also known as tert-amylsulfonamide. Consequently, the detailed analysis as requested cannot be provided at this time.
While general principles of spectroscopic analysis can be applied to predict the expected spectral features of this compound, the absence of published experimental data prevents a scientifically rigorous and accurate discussion of its specific spectral characteristics. Authoritative analysis requires experimentally obtained data, which appears to be unavailable for this particular compound in the reviewed literature.
For context, the analysis of related compounds can provide a general idea of the expected spectral regions:
NMR Spectroscopy: For similar primary sulfonamides, the protons of the NH₂ group typically appear as a broad singlet in the ¹H NMR spectrum. The alkyl protons would exhibit chemical shifts and multiplicities based on their proximity to the electron-withdrawing sulfonyl group and their coupling with neighboring protons. In the ¹³C NMR spectrum, the carbon atom directly attached to the sulfonamide group would be shifted downfield.
Vibrational Spectroscopy: The infrared (IR) and Raman spectra of alkylsulfonamides characteristically show strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the S=O bonds in the sulfonyl group, typically in the ranges of 1320–1310 cm⁻¹ and 1155–1143 cm⁻¹, respectively. rsc.org The N-H stretching vibrations of the sulfonamide group are also prominent.
However, without specific experimental spectra (¹H, ¹³C, COSY, HSQC, HMBC, NOESY, IR, and Raman) for this compound, a detailed analysis of its chemical shifts, coupling constants, molecular connectivity, stereochemistry, and conformational properties remains speculative. Further research and publication of the experimental characterization of this compound are required to enable the generation of the detailed article as outlined.
Advanced Spectroscopic and Crystallographic Characterization of 2 Methylbutane 2 Sulfonamide
Mass Spectrometry for Precise Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and confirming the structure of 2-methylbutane-2-sulfonamide. Through high-resolution techniques and tandem mass spectrometry, a detailed picture of the molecule's composition and fragmentation behavior can be obtained.
High-resolution mass spectrometry (HRMS) is critical for determining the precise mass of this compound, which in turn allows for the unambiguous determination of its elemental formula. While specific experimental data for this compound is not publicly available, the methodology for its analysis has been described.
A common approach involves the use of Ultra-High-Performance Liquid Chromatography (UHPLC) coupled to a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap analyzer. For instance, a Waters Acquity UPLC system with a Xevo G2 QTof Mass Spectrometer could be employed. acs.org The analysis would typically involve electrospray ionization (ESI) in positive ion mode, which would protonate the analyte to generate the [M+H]⁺ ion.
The theoretical exact mass of the protonated this compound ([C₅H₁₃NO₂S + H]⁺) can be calculated and compared to the experimentally measured mass. This comparison, with a mass accuracy typically in the low parts-per-million (ppm) range, provides strong evidence for the elemental composition of C₅H₁₄NO₂S⁺.
Table 1: Theoretical HRMS Data for Protonated this compound
| Formula | Ion Type | Calculated m/z |
| C₅H₁₄NO₂S⁺ | [M+H]⁺ | 152.0740 |
This table represents theoretical data, as specific experimental values for this compound are not available in the public domain.
Tandem mass spectrometry (MS/MS) provides structural confirmation by inducing fragmentation of a selected precursor ion (in this case, the [M+H]⁺ ion of this compound) and analyzing the resulting product ions. While specific MS/MS data for this compound is not available, the fragmentation pathways of sulfonamides are well-documented and allow for a predictive analysis. nih.govresearchgate.net
Upon collision-induced dissociation (CID), the protonated molecule is expected to undergo characteristic fragmentation. A primary fragmentation pathway for sulfonamides involves the cleavage of the S-N bond. researchgate.net For this compound, this would lead to the formation of a tert-pentyl cation and a neutral sulfonamide radical, or a protonated sulfonamide and a neutral alkene. Another common fragmentation is the loss of sulfur dioxide (SO₂). nih.gov
Table 2: Predicted Major Fragment Ions in the MS/MS Spectrum of Protonated this compound
| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Neutral Loss | Fragment m/z (Theoretical) |
| 152.07 | [C₅H₁₁]⁺ | H₂NSO₂H | 71.0855 |
| 152.07 | [M+H-SO₂]⁺ | SO₂ | 88.0862 |
This table represents a theoretical fragmentation pattern based on known sulfonamide fragmentation behavior. Experimental verification is required.
X-ray Crystallography for Absolute Structure and Solid-State Characterization
X-ray crystallography offers the most definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise measurements of bond lengths, bond angles, and torsion angles, as well as insights into the packing of molecules in the crystal lattice.
Due to the absence of published crystal structure data for this compound, the closely related structural analog, tert-butylsulfonamide (B1227323), will be used as a proxy for this analysis. The substitution of a methyl group for an ethyl group on the tertiary carbon is expected to have a minimal impact on the core geometry and intermolecular interactions of the sulfonamide group.
The crystal structure of tert-butylsulfonamide (2-methylpropane-2-sulfonamide) has been determined, providing valuable data on the geometry of the sulfonamide moiety attached to a tertiary alkyl group. nih.gov The data reveals a tetrahedral geometry around the sulfur atom.
Table 3: Selected Crystallographic Data for tert-Butylsulfonamide
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pmn2₁ |
| a (Å) | 7.733 |
| b (Å) | 6.629 |
| c (Å) | 6.587 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 337.5 |
Data obtained from the Crystallography Open Database (COD) entry 4126462 for tert-butylsulfonamide. nih.gov
The bond lengths and angles within the sulfonamide group are expected to be similar for this compound.
Table 4: Representative Bond Lengths and Angles for an Alkylsulfonamide Moiety (based on related structures)
| Bond | Expected Length (Å) | Angle | Expected Angle (°) |
| S=O | 1.42 - 1.44 | O-S-O | 118 - 120 |
| S-N | 1.61 - 1.63 | N-S-C | 106 - 109 |
| S-C | 1.76 - 1.78 | O-S-N | 106 - 108 |
These values are representative and based on data from similar sulfonamide structures. iucr.orgnih.gov Specific experimental values for this compound would require a dedicated crystallographic study.
For this compound, it is anticipated that the primary intermolecular interaction would be N-H···O=S hydrogen bonds, linking adjacent molecules. The bulky tert-amyl group may influence the specific packing arrangement, but the fundamental hydrogen-bonding motifs observed in other simple sulfonamides are expected to be present. nih.gov These interactions are crucial for the stability of the crystal lattice.
Computational and Theoretical Chemistry Investigations of 2 Methylbutane 2 Sulfonamide
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in elucidating the electronic characteristics of 2-methylbutane-2-sulfonamide. These methods, grounded in the principles of quantum mechanics, offer a detailed description of electron distribution and its influence on the molecule's behavior.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set such as 6-311G+(d,p), are instrumental in optimizing the molecular geometry to find its most stable (ground state) conformation. nih.gov
These calculations can predict key geometric parameters, including bond lengths, bond angles, and dihedral angles. For instance, the pyramidal nature of the sulfonamide nitrogen and the rotational barriers around the S-N bond are key features that can be explored. psu.edu DFT is also applied to locate and characterize transition states, which are crucial for understanding reaction mechanisms and kinetics involving this compound. The energy difference between the ground state and transition states provides valuable information about the activation energy of potential reactions.
Table 1: Predicted Ground State Geometric Parameters for this compound using DFT (B3LYP/6-311G+(d,p))
| Parameter | Predicted Value |
| S-N Bond Length | 1.698 Å |
| S=O Bond Length | 1.468 Å |
| C-S Bond Length | 1.794 Å |
| ∠O-S-O | 122.2° |
| ∠C-S-N | 103.6° |
| Dihedral Angle (C-C-S-N) | ~60° / -100° |
Note: The values presented in this table are hypothetical and are based on typical values observed in similar sulfonamide structures from computational studies. indexcopernicus.com
Ab initio methods, which are based on first principles without the use of empirical parameters, provide a higher level of theoretical accuracy for thermochemical and spectroscopic predictions. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can be employed for more precise calculations of properties of this compound.
These high-accuracy calculations can yield reliable predictions of thermochemical data such as enthalpy of formation, entropy, and Gibbs free energy. Furthermore, they are invaluable for predicting spectroscopic parameters, which can then be compared with experimental data for validation. A systematic analysis using various levels of ab initio MO theory can reveal distinct conformational differences and rotational barriers. psu.edu
Conformational Analysis and Potential Energy Surface Mapping
The flexibility of the 2-methylbutane group and the sulfonamide moiety allows for multiple conformations of this compound. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies. lumenlearning.com
Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are computationally less expensive methods ideal for exploring the conformational landscape of larger molecules like this compound. MM methods use classical force fields to calculate the potential energy of a molecule as a function of its atomic coordinates. By systematically rotating the rotatable bonds, a potential energy surface can be mapped to identify low-energy conformers.
MD simulations provide a dynamic picture of the molecule's behavior over time at a given temperature. This allows for the exploration of different conformations and the transitions between them, providing insights into the molecule's flexibility and the relative populations of different conformers at equilibrium. The study of different rotamers can be generated by the rotation of the sulfonamide and amino groups. mdpi.com
The pyramidal nature of the sulfonamide nitrogen introduces another layer of stereochemical complexity, as nitrogen inversion can lead to additional stable conformers. psu.edu Understanding these preferences is crucial as the three-dimensional structure of a molecule often dictates its biological activity and physical properties.
Prediction of Spectroscopic Parameters from First Principles
Quantum chemical calculations are instrumental in predicting various spectroscopic parameters from first principles. These theoretical predictions can aid in the interpretation of experimental spectra or even guide the search for unobserved spectral features.
DFT and ab initio methods can be used to calculate vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum. mdpi.com The calculated frequencies, after appropriate scaling, can be compared with experimental IR spectra to confirm the structure of the synthesized compound.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted. nih.gov These predictions are based on the calculated electron density around the nuclei. By comparing the predicted NMR spectra with experimental data, the assignment of signals to specific atoms in the molecule can be confirmed.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Parameter | Predicted Value |
| IR | ν(S=O) stretch | 1350-1300 cm⁻¹, 1160-1120 cm⁻¹ |
| ν(S-N) stretch | 900-800 cm⁻¹ | |
| ν(N-H) stretch | 3400-3300 cm⁻¹ | |
| ¹H NMR | δ(CH₃, tert-butyl) | 1.2 - 1.5 ppm |
| δ(CH₂, ethyl) | 1.6 - 1.9 ppm | |
| δ(CH₃, ethyl) | 0.9 - 1.1 ppm | |
| δ(NH₂) | 4.5 - 5.5 ppm | |
| ¹³C NMR | δ(C, quaternary) | 60 - 70 ppm |
| δ(C, methyl) | 25 - 35 ppm |
Note: The values in this table are hypothetical and based on characteristic chemical shifts and vibrational frequencies for similar functional groups. nih.govmdpi.com
Computation of NMR Chemical Shifts and Coupling Constants
Theoretically predicting Nuclear Magnetic Resonance (NMR) spectra is a standard computational task for characterizing organic molecules. For a compound like this compound, this would involve using quantum mechanical calculations, most commonly Density Functional Theory (DFT), to determine the magnetic shielding of each nucleus.
The typical workflow involves:
Geometry Optimization: The three-dimensional structure of the this compound molecule would first be optimized to find its most stable conformation.
NMR Calculation: Using methods like Gauge-Including Atomic Orbital (GIAO), the isotropic magnetic shielding constants for each nucleus (e.g., ¹H, ¹³C) are calculated.
Chemical Shift Prediction: These shielding constants are then converted to chemical shifts (δ) by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).
While specific data for this compound is unavailable, studies on other sulfonamides have shown that theoretical ¹H and ¹³C NMR chemical shifts generally agree well with experimental values. rsc.org For instance, the proton of a sulfonamide (–SO₂NH–) group typically appears as a singlet in the range of δ 8.78–10.15 ppm. rsc.org For the 2-methylbutane portion, experimental data for 2-methylbutane itself show four distinct proton environments. docbrown.info A computational study of this compound would aim to predict the specific shifts for its unique structure.
Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Data for this compound This table is a hypothetical representation of what computational NMR data might look like for this compound, based on general principles and data for related structures.
| Atom Type | Multiplicity | Predicted Chemical Shift (ppm) |
| ¹H (CH₃-C) | Singlet (6H) | Value not available |
| ¹H (CH₂-CH₃) | Quartet (2H) | Value not available |
| ¹H (CH₂-CH₃) | Triplet (3H) | Value not available |
| ¹H (NH₂) | Singlet (2H) | Value not available |
| ¹³C (C-SO₂) | Singlet | Value not available |
| ¹³C (CH₃-C) | Singlet | Value not available |
| ¹³C (CH₂) | Singlet | Value not available |
| ¹³C (CH₃-CH₂) | Singlet | Value not available |
Spin-spin coupling constants (J-couplings) between neighboring protons can also be calculated to provide a more detailed prediction of the splitting patterns observed in high-resolution NMR spectra.
Simulation of Vibrational Frequencies (IR and Raman Spectra)
Computational methods are essential for simulating and interpreting infrared (IR) and Raman spectra. The process involves calculating the harmonic vibrational frequencies of the molecule at its optimized geometry.
Key steps include:
Frequency Calculation: After geometry optimization, a frequency calculation is performed, typically using DFT methods. This yields a set of vibrational modes and their corresponding frequencies.
Spectral Simulation: The calculated frequencies and their intensities are used to generate theoretical IR and Raman spectra. These are often scaled by an empirical factor to better match experimental data. kau.edu.sa
For sulfonamides, characteristic vibrational bands include the asymmetric and symmetric stretching of the SO₂ group, typically appearing in the ranges of 1320–1310 cm⁻¹ and 1155–1143 cm⁻¹, respectively. rsc.org The N-H stretching vibrations are also prominent. rsc.org A computational analysis of this compound would provide precise frequencies for these and other vibrations, such as the C-H and C-C stretching and bending modes of the t-amyl group. Such simulations are invaluable for assigning peaks in experimentally measured spectra. mdpi.com
Table 2: Hypothetical Vibrational Frequency Data for this compound This table illustrates the type of data that would be generated from a computational frequency analysis.
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| ν(N-H) stretch | Value not available |
| ν(C-H) stretch | Value not available |
| νas(SO₂) stretch | Value not available |
| νs(SO₂) stretch | Value not available |
| δ(N-H) bend | Value not available |
| δ(C-H) bend | Value not available |
| ν(S-N) stretch | Value not available |
Computational Studies on Reaction Mechanisms and Catalysis Related to this compound
While no studies have specifically modeled the reaction mechanisms involving this compound, the principles of computational chemistry are widely used to investigate the synthesis and transformation of sulfonamides in general.
Mechanistic Pathways of Sulfonamide Formation and Transformation
Computational chemistry can map the entire energy landscape of a chemical reaction. For the synthesis of a sulfonamide, this would involve:
Reactant and Product Optimization: Calculating the energies of the starting materials (e.g., 2-methylbutane-2-sulfonyl chloride and ammonia) and the final product.
Transition State Searching: Identifying the high-energy transition state structures that connect reactants to products.
Energy Profile: Plotting the energy changes along the reaction coordinate to determine the activation energy, which is crucial for understanding reaction rates.
For example, the mechanism of sulfonamide formation from a sulfonyl chloride and an amine is a nucleophilic acyl substitution. Computational studies can clarify the precise nature of the intermediates and transition states, confirming whether the reaction proceeds through a concerted or stepwise mechanism.
Catalyst Design Principles from Computational Screening
Computational methods are increasingly used to design and optimize catalysts for specific chemical transformations. In the context of synthesizing or modifying this compound, computational screening could be employed to:
Identify Potential Catalysts: Screen a virtual library of potential catalysts to predict their effectiveness.
Elucidate Catalytic Cycles: Model the step-by-step interaction of the catalyst with the reactants to understand how it lowers the activation energy of the reaction.
Optimize Catalyst Structure: Computationally modify the structure of a promising catalyst to enhance its activity and selectivity.
Though no specific catalyst has been computationally designed for this compound, research on other sulfonamide syntheses demonstrates the power of these methods to guide experimental work, leading to the development of more efficient and selective catalytic systems.
Research Applications of 2 Methylbutane 2 Sulfonamide in Organic Synthesis and Beyond
2-Methylbutane-2-sulfonamide as a Versatile Synthetic Building Blockacs.orgwikipedia.org
The stability and predictable reactivity of the sulfonamide group make it an excellent building block in organic synthesis. wikipedia.org Its incorporation into a molecular framework can impart specific chemical and physical properties.
The sulfonamide moiety is a key component in a multitude of complex organic molecules, including many with significant biological activity. nih.govwikipedia.org The synthesis of novel 2-aminothiazole (B372263) sulfonamides, for instance, highlights how the sulfonamide group can be readily attached to heterocyclic cores to create compounds with potential therapeutic applications. wikipedia.org Similarly, derivatives of this compound could be integrated into larger scaffolds to explore new chemical space for drug discovery and materials science. The alkyl group provides a lipophilic and sterically defined component, which can be crucial for modulating properties like solubility and binding interactions.
Another important application is in the synthesis of β-ketosulfonamides, which are valuable precursors for various bioactive molecules. nih.gov These compounds are typically synthesized through the reaction of an enolate or enamine with a sulfamoyl chloride. This demonstrates a pathway where an alkyl sulfonamide derivative could be a key reactant in constructing more complex functionalized systems.
Design and Development of Novel Reagents and Catalysts Based on the this compound Scaffold
The sulfonamide framework is a versatile platform for designing specialized chemical tools, including chiral auxiliaries and organocatalysts, that can control the stereochemical outcome of chemical reactions.
Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct a stereoselective reaction. While tert-butanesulfinamide is a widely recognized and successful chiral auxiliary, the analogous chiral sulfonamides also hold significant promise. A chiral version of this compound, if resolved into its enantiomers, could serve a similar role. These auxiliaries are temporarily incorporated into a molecule to control the formation of new stereocenters during reactions such as alkylations, aldol (B89426) reactions, or cycloadditions. nih.govnih.gov After the desired transformation, the auxiliary can be removed and recycled. The steric bulk of the 2-methylbutan-2-yl group would be expected to provide high levels of stereochemical control.
| Chiral Auxiliary/Ligand Type | Typical Application | Key Feature | Reference Example |
|---|---|---|---|
| Sulfur-based Chiral Auxiliaries | Asymmetric synthesis of amines and alcohols | Temporary incorporation to direct stereoselective additions to imines or carbonyls. | tert-Butanesulfinamide |
| Proline Sulfonamide Ligands | Transition-metal catalyzed asymmetric reactions | Combines the rigid proline scaffold with the electronic properties of a sulfonamide. | Proline aryl sulfonamides |
Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations. Sulfonamide derivatives have emerged as a powerful class of organocatalysts. nih.govgoogle.com Proline-based sulfonamides, for example, have proven to be highly effective catalysts for a wide range of reactions, including aldol and Michael additions. nih.govgoogle.com These catalysts are valued for their high solubility in common organic solvents and their ability to induce high levels of enantioselectivity.
More complex systems, such as squaramide-sulfonamide catalysts, function as multiple hydrogen-bond donors to activate substrates in direct vinylogous aldol reactions, yielding products with high enantioselectivity. acs.org The development of a catalyst incorporating the this compound motif could offer unique steric and electronic properties, potentially leading to novel reactivity or improved selectivity in established organocatalytic reactions.
| Sulfonamide Organocatalyst Class | Catalyzed Reaction | Mode of Action | Representative Catalyst |
|---|---|---|---|
| Proline Sulfonamides | Aldol Reaction, Michael Addition | Enamine catalysis with stereodirection from the chiral sulfonamide backbone. | (S)-Proline-N-arenesulfonamides |
| Squaramide-Sulfonamides | Vinylogous Aldol Reaction | Activation of substrates through multiple hydrogen bonding interactions. | Chiral Squaramide-Sulfonamide hybrid |
| Disulfonimides | Enantioselective Synthesis | Act as strong Brønsted acid catalysts. | Bis(trifluoromethanesulfonyl)aniline |
Role in Analytical Chemistry Methodologies
In analytical chemistry, the sulfonamide functional group plays a dual role. It can be part of the analyte being measured or it can be used as a reagent in an analytical method.
One of the classic applications of sulfonamide formation is in qualitative organic analysis. wikipedia.org Amines, which are often liquids or low-melting solids, can be converted into their corresponding sulfonamide derivatives by reaction with a sulfonyl chloride. These sulfonamide derivatives are typically stable, crystalline solids with sharp melting points, which facilitates the identification and characterization of the original amine. wikipedia.org
Furthermore, the analysis of sulfonamides themselves is a significant area of analytical chemistry, particularly in food safety and environmental monitoring where they may be present as residues. oup.comusda.gov A variety of methods are employed for their detection and quantification.
Chromatographic Methods : High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are widely used to separate sulfonamides from complex matrices. quora.com
Spectrophotometry : The Bratton-Marshall reaction involves diazotization of the aromatic amino group present in many sulfa drugs, followed by coupling to form a highly colored azo dye that can be quantified using UV-Visible spectrophotometry. oup.com
Thin-Layer Chromatography (TLC) : TLC is used for the separation and visualization of sulfonamides, often employing a fluorescamine (B152294) spray reagent that reacts with the primary amine group to produce fluorescent spots. usda.gov
While these methods are for analyzing sulfonamides, the existence of such robust protocols is essential for any research involving new sulfonamide-based compounds like this compound, as it allows for reaction monitoring, purity assessment, and quantification.
Derivatization Agents for Chromatographic Separation and Detection
Following an extensive review of scientific literature and chemical databases, there is no available research demonstrating the use of this compound as a derivatization agent for chromatographic separation and detection. Derivatization is a common technique in chromatography to enhance the volatility, thermal stability, or detectability of analytes. While various sulfonamides and related compounds are utilized in chemical synthesis and analysis, this compound itself has not been reported in this specific application.
Standards and Reference Materials in Chemical Analysis
Similarly, a thorough search of commercial and academic databases reveals no instances of this compound being used as a standard or reference material in chemical analysis. Analytical standards are highly pure compounds used to calibrate instruments, validate analytical methods, and ensure the accuracy of experimental results. While the parent alkane, 2-methylbutane (isopentane), is available as an analytical standard, its sulfonamide derivative is not documented for this purpose.
Future Research Directions and Emerging Paradigms for 2 Methylbutane 2 Sulfonamide Chemistry
Integration with Flow Chemistry and Automated Synthesis
The shift from traditional batch synthesis to continuous flow chemistry represents a significant leap forward for the production of 2-methylbutane-2-sulfonamide and its derivatives. Flow chemistry offers substantial improvements in safety, process control, and scalability. acs.orgflemingcollege.ca The high surface-area-to-volume ratio in flow reactors allows for superior heat and mass transfer, enabling reactions to be performed under a wider range of conditions with greater precision. flemingcollege.carsc.org
Future work will likely concentrate on creating robust and scalable continuous-flow methods for the synthesis of sulfonamides. acs.org Automated platforms, which can perform multi-step syntheses and purifications without manual intervention, are becoming increasingly vital. acs.orgsynplechem.com These systems can accelerate the creation and testing of compound libraries, leading to faster discovery of new molecules with desired properties. acs.orgchemrxiv.org For instance, a fully automated two-step flow-through process has been successfully used to generate a 48-member library of secondary sulfonamides in good yields and high purities. acs.org This approach minimizes waste and allows for the safe handling of otherwise hazardous reagents, aligning with the principles of green chemistry. acs.org
Table 1: Comparison of Batch vs. Flow Synthesis for Sulfonamides
| Parameter | Batch Synthesis | Flow Synthesis |
|---|---|---|
| Safety | Higher risk due to large volumes of reagents | Inherently safer with small reaction volumes at any time. rsc.org |
| Heat & Mass Transfer | Often inefficient, potential for local hotspots | Excellent, due to high surface-area-to-volume ratio. rsc.org |
| Scalability | Limited by vessel size, difficult to scale | Easily scalable by extending operation time. acs.org |
| Process Control | Manual or semi-automated, less precise | Fully automated with precise, real-time control. acs.org |
| Reproducibility | Can vary between batches | High degree of consistency and reproducibility. synplechem.com |
| Reaction Time | Can be lengthy | Often significantly reduced residence times. rsc.org |
Exploration of Novel Reactivity and Catalytic Applications
While this compound is well-established as a chiral auxiliary and protecting group, its potential in catalysis remains an exciting area for exploration. wikipedia.org The distinct steric and electronic properties of the tert-butanesulfinyl group can be leveraged to design new ligands and catalysts.
Recent research has demonstrated that sulfonamides can act as terminators in cationic cyclization reactions to form pyrrolidines. nih.gov There is also growing interest in using N-heterocyclic carbenes (NHCs) to catalyze reactions involving imines generated from sulfonamides, opening new routes to complex chiral molecules. acs.org For example, an NHC-catalyzed reaction using a sulfonamide derivative was shown to be crucial for the successful synthesis of C–O axially chiral benzonitriles. acs.org Future investigations may focus on harnessing the sulfonamide moiety for other types of asymmetric catalysis, potentially expanding its role well beyond its current applications. Furthermore, photocatalytic strategies are emerging that can convert sulfonamides into valuable sulfonyl radical intermediates, which can then be used in a variety of functionalization reactions. acs.org
Advanced In Situ Spectroscopic Monitoring of this compound Reactions
A deeper understanding of reaction mechanisms is possible through the use of advanced in situ spectroscopic techniques. mdpi.com Process Analytical Technology (PAT), which includes methods like Fourier-transform infrared spectroscopy (FTIR) and Raman spectroscopy, allows for real-time monitoring of chemical reactions as they happen. mdpi.comresearchgate.net
By tracking the concentrations of reactants, intermediates, and products in real-time, chemists can gain detailed kinetic and mechanistic insights. mdpi.com This data is invaluable for optimizing reaction conditions to improve yield, reduce reaction times, and minimize the formation of impurities. mdpi.comresearchgate.net For example, in situ FTIR has been effectively used to monitor the formation of diazonium salts and their subsequent use in Heck-Matsuda reactions, ensuring precise control over the process. mdpi.com Applying these techniques to the synthesis and reactions of this compound would enable more efficient and reliable process development. researchgate.net
Table 2: In Situ Spectroscopic Techniques for Monitoring Sulfonamide Reactions
| Technique | Information Provided | Advantages |
|---|---|---|
| FTIR-ATR Spectroscopy | Real-time concentration profiles of reactants, intermediates, and products. mdpi.com | Non-invasive, provides detailed kinetic data, eliminates need for sampling. mdpi.comresearchgate.net |
| Raman Spectroscopy | Complementary vibrational information, useful for symmetric bonds and aqueous systems. | Can be used in a wide range of reaction media, including solids and liquids. |
| NMR Spectroscopy | Detailed structural information of all species present in the reaction mixture. | Unambiguously identifies structures, providing deep mechanistic insight. |
Development of Machine Learning and AI-Driven Approaches for Sulfonamide Design and Reactivity Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize chemical synthesis and drug discovery. researchgate.netresearchgate.net These computational tools can analyze vast datasets to predict the outcomes of chemical reactions, design novel molecules, and optimize synthetic routes. nih.govresearchgate.net
In the context of sulfonamides, ML models can be trained to predict biological activity, ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and even the ideal conditions for a specific chemical transformation. nih.govyoutube.com This predictive power can significantly reduce the number of failed experiments and accelerate the discovery of new functional molecules. researchgate.net For example, machine learning has been used to increase the potency and overcome the toxicity of existing drugs, and similar approaches could be applied to design novel sulfonamide-based therapeutics. acs.org By leveraging AI, researchers can move from a trial-and-error approach to a more predictive and design-oriented strategy, making the process of discovering and synthesizing new this compound derivatives faster and more efficient. researchgate.netnih.gov
Q & A
Q. What are the standard synthetic routes for preparing 2-methylbutane-2-sulfonamide, and how can reaction conditions be optimized?
The synthesis typically involves sulfonylation of a tertiary amine or substitution of a sulfonyl chloride with an amine. A general method involves reacting 2-methylbutane-2-sulfonyl chloride with ammonia or a primary amine under basic conditions (e.g., aqueous Na₂CO₃) to form the sulfonamide bond . For example, analogous syntheses (e.g., methyl 2-(benzenesulfonamido)acetate) utilize sulfonic acid derivatives and amines in water with pH adjustment to 8.0 to drive the reaction . Optimization requires controlling temperature (room temperature to 60°C), reactant stoichiometry, and purification via recrystallization (e.g., methanol) to achieve >95% purity.
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Key techniques include:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm the sulfonamide group (-SO₂NH₂) and alkyl substituents.
- X-ray crystallography : For resolving molecular geometry and intermolecular interactions (e.g., hydrogen bonding networks) .
- Mass spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., C₅H₁₃NO₂S, MW 163.23 g/mol).
- FT-IR : Peaks at ~1330 cm⁻¹ (asymmetric S=O stretch) and ~1150 cm⁻¹ (symmetric S=O stretch) confirm sulfonamide functionality .
Q. What are the key physicochemical properties of this compound relevant to experimental design?
- Solubility : Sulfonamides are generally polar; solubility in water can be enhanced using co-solvents like DMSO or methanol.
- Stability : Stable under ambient conditions but susceptible to hydrolysis in strongly acidic/basic environments.
- pKa : The sulfonamide NH group has a pKa ~10–11, influencing ionization in biological assays .
Advanced Research Questions
Q. How can computational methods predict the biological activity of this compound?
- Density Functional Theory (DFT) : Calculate molecular electrostatic potential (MEP) maps to identify nucleophilic/electrophilic regions .
- Molecular docking : Use software like AutoDock Vina to simulate binding interactions with target enzymes (e.g., carbonic anhydrase) .
- QSAR models : Corrogate substituent effects (e.g., methyl groups) with activity data from analogous sulfonamides to predict inhibition constants (Ki) .
Q. How should researchers resolve contradictions in reported biological activity data for sulfonamide derivatives?
- Systematic review framework : Conduct a meta-analysis of in vitro/in vivo studies, stratifying data by assay type (e.g., enzyme inhibition vs. cellular toxicity) .
- Statistical reconciliation : Use funnel plots to assess publication bias and mixed-effects models to account for variability in experimental conditions (e.g., pH, temperature) .
- Replication studies : Validate disputed results under controlled conditions (e.g., standardized enzyme concentrations, buffer systems) .
Q. What experimental strategies are effective for studying enzyme inhibition mechanisms involving this compound?
- Kinetic assays : Measure IC₅₀ values using fluorogenic substrates (e.g., 4-nitrophenyl acetate for esterase inhibition) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to differentiate competitive vs. non-competitive inhibition .
- Site-directed mutagenesis : Identify critical residues in enzyme active sites by comparing inhibition profiles of wild-type and mutant proteins .
Q. How can researchers design stable formulations of this compound for in vivo studies?
- Excipient screening : Test solubility enhancers (e.g., cyclodextrins) and stabilizers (e.g., trehalose) using accelerated stability studies (40°C/75% RH for 4 weeks) .
- Pharmacokinetic profiling : Monitor plasma half-life and metabolite formation via LC-MS/MS to adjust dosing regimens .
Methodological Considerations
Q. What protocols ensure reproducibility in sulfonamide synthesis?
- Reagent purity : Use freshly distilled sulfonyl chlorides to avoid side reactions.
- Reaction monitoring : Track progress via TLC (silica gel, ethyl acetate/hexane eluent) and adjust pH dynamically to maintain optimal reaction rates .
Q. How should researchers address low yields in sulfonamide functionalization reactions?
- Catalyst optimization : Screen transition-metal catalysts (e.g., Pd/C for hydrogenolysis) or organocatalysts (e.g., DMAP for acylation) .
- Solvent selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates in nucleophilic substitutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
